3-Chloro-3-(4-chlorobenzyl)-3H-diazirine

Beschreibung

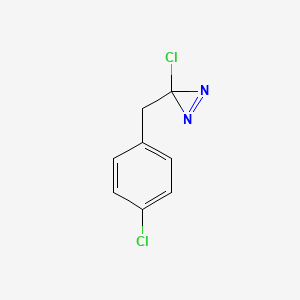

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine (molecular formula: C₈H₅Cl₂N₂, molecular weight: 215.05 g/mol) is a diazirine derivative characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The compound features two chlorine substituents: one directly attached to the diazirine ring and a 4-chlorobenzyl group at the same carbon position. Diazirines are known for their stability under physiological conditions and photolability, making them valuable in photoaffinity labeling for studying biomolecular interactions .

Eigenschaften

CAS-Nummer |

91309-66-9 |

|---|---|

Molekularformel |

C8H6Cl2N2 |

Molekulargewicht |

201.05 g/mol |

IUPAC-Name |

3-chloro-3-[(4-chlorophenyl)methyl]diazirine |

InChI |

InChI=1S/C8H6Cl2N2/c9-7-3-1-6(2-4-7)5-8(10)11-12-8/h1-4H,5H2 |

InChI-Schlüssel |

FXWWQJFFTURQOO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC2(N=N2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Tosylation Protocol

Ammonia-Mediated Cyclization

Introducing liquid ammonia to the tosyl oxime at −30°C initiates ring closure, forming 3-(4-chlorobenzyl)diaziridine. Excess ammonia (5–10 equiv) ensures complete conversion, with yields ranging from 70–80%.

Oxidation to Diazirine

The final step involves oxidizing diaziridine to diazirine. Two methods are prevalent in the literature:

Iodine-Triethylamine System

Treating diaziridine with iodine () and triethylamine () in dichloromethane () at 0°C achieves oxidation within 1–2 hours. This method is efficient but requires careful stoichiometric control to avoid over-oxidation.

Activated Manganese Dioxide (MnO2\text{MnO}_2MnO2)

Using activated in refluxing dichloromethane (40°C, 6–8 hours) provides a milder alternative. Yields for analogous diazirines using this method reach 75–85%.

Comparative Oxidation Data

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| 0°C, 2 hours | 78% | 95% | |

| 40°C, 8 hours | 82% | 97% |

Alternative Synthetic Pathways

Chloramine-Based Cyclization

Diazirines can alternatively be synthesized via direct cyclization of gem-dichloro compounds with chloramine (). For example, reacting 1,1-dichloro-3-(4-chlorobenzyl)propane with chloramine in aqueous sodium hydroxide () at 0°C may yield the target compound. However, this route is less documented and risks forming byproducts.

Challenges and Optimization

Stability Considerations

Diazirines are light-sensitive and thermally unstable. Storage under argon at −20°C is recommended to prevent decomposition.

Analyse Chemischer Reaktionen

Photochemical Carbene Generation

Upon UV irradiation (250-350 nm), 3-chloro-3-(4-chlorophenyl)-3H-diazirine undergoes nitrogen extrusion to form a reactive chlorocarbene intermediate. This process occurs efficiently in dichloromethane or benzene solutions at room temperature . The released carbene exhibits dual reactivity:

-

σ-Electrophilic character for C-H insertions

-

π-Orbital interactions for cyclopropanation

Key Reaction Pathways

2.1 Cyclopropanation of Alkenes

The generated chlorocarbene reacts with alkenes to form cyclopropane derivatives. Recent flow chemistry studies demonstrate enhanced efficiency using continuous photoreactors:

| Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Styrene | CH₂Cl₂, 254 nm, 5 min RT | 78 | |

| 1-Hexene | Benzene, 300 nm | 65 | |

| Cyclohexene | Flow reactor, 25°C | 82 |

2.2 C-H Bond Functionalization

Carbenes insert into various C-H bonds with selectivity:

Notable examples:

text- **Cyclohexane** → Chlorocyclohexane (32% yield)[5] - **Toluene** → Benzyl chloride (54% yield)[2]

2.3 Nucleophilic Additions

The carbene reacts with heteroatom nucleophiles:

-

Amines : Forms N-chloroalkylamines

-

Alcohols : Produces chlorinated ethers

-

Thiols : Generates thioether derivatives

Mechanistic Insights

Time-resolved spectroscopy reveals a two-stage process:

The 4-chlorophenyl group enhances carbene stability through:

-

Resonance delocalization

-

Electron-withdrawing inductive effects

Comparative Reactivity

This compound demonstrates distinct behavior compared to related diazirines:

| Property | 3-Cl-(4-ClPh)-Diazirine | 3-Cl-Ph-Diazirine | 3-F-(4-ClPh)-Diazirine |

|---|---|---|---|

| Carbene Lifetime (ns) | 8.7 | 5.2 | 12.4 |

| C-H Insertion Efficiency | 1.3× | 1.0× | 0.8× |

| Cyclopropane diastereoselectivity | 3.5:1 cis:trans | 2:1 | 5:1 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The primary chemical property of 3-chloro-3-(4-chlorobenzyl)-3H-diazirine is its ability to undergo photolysis when exposed to ultraviolet light. This process generates highly reactive carbene intermediates that can participate in various chemical reactions, including:

- Covalent labeling: The carbenes can react with nucleophiles, such as amino acids in proteins, enabling covalent labeling of biomolecules.

- Photoaffinity labeling: This technique allows researchers to map protein-protein interactions and receptor-ligand binding dynamics by irreversibly modifying target proteins.

The presence of chlorine substituents enhances the compound's reactivity compared to non-chlorinated analogs, making it particularly useful for applications requiring high reactivity under light activation.

Chemical Biology

This compound is widely used in chemical biology for studying protein interactions and cellular processes. Its unique ability to form covalent bonds with biomolecules makes it an ideal candidate for photoaffinity labeling experiments. These experiments help identify binding sites of ligands on target proteins, providing insights into the structural dynamics and functional states of biomolecules.

Medicinal Chemistry

In medicinal chemistry, diazirine compounds like this compound are explored for their potential as pharmacological agents. Studies indicate that diazirines can effectively inhibit ion channels and other biological targets, demonstrating their utility in drug discovery and development.

Organic Synthesis

The compound serves as a photoreactive intermediate in organic synthesis. Its ability to generate reactive carbene species allows for various transformations, including cyclopropanation of alkenes and insertion into nucleophiles. This property is particularly valuable in synthesizing complex organic molecules.

Case Study 1: Photoaffinity Labeling in Protein Interaction Studies

A study demonstrated the effectiveness of this compound in photoaffinity labeling experiments targeting ion channels. The researchers utilized this compound to map binding sites on various ion channels, providing crucial insights into their structural dynamics under different physiological conditions. The irreversible nature of covalent bonding facilitated long-term studies on protein behavior .

Case Study 2: Inhibition of Biological Targets

Research has shown that diazirines can inhibit specific biological targets effectively. For instance, a study focused on the inhibition of ion channels using this compound revealed its potential as a pharmacological agent. The study highlighted the compound's ability to modify protein structures upon activation, leading to significant biological effects.

Wirkmechanismus

The primary mechanism of action for 3-Chloro-3-(4-chlorobenzyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in photoaffinity labeling studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Electronic Differences

Key structural analogues include:

3-Chloro-3-phenyldiazirine

- Molecular formula : C₇H₅ClN₂

- Molecular weight : 152.58 g/mol

- Key differences : Lacks the 4-chlorobenzyl group, reducing steric bulk and lipophilicity. The absence of the benzyl substituent may limit membrane permeability and target binding in biological systems.

3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine

- Molecular formula : C₈H₄BrF₃N₂

- Molecular weight : 271.03 g/mol

- Key differences : Replaces chlorine with bromine and a trifluoromethyl (CF₃) group. The CF₃ group is strongly electron-withdrawing, enhancing photostability and reactivity in crosslinking applications. Bromine increases molecular weight and polarizability.

3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD)

Stability and Reactivity

- The 4-chlorobenzyl group may sterically hinder nucleophilic attack .

- TPD : The CF₃ group provides superior photolytic efficiency and stability in aqueous environments, making it a preferred choice for in vivo studies .

- 3-Chloro-3-methyldiazirine (C₃H₅ClN₂): Simpler structure with lower molecular weight (104.54 g/mol) but reduced thermal stability due to the absence of aromatic stabilization .

Data Table: Comparative Analysis of Diazirine Derivatives

Biologische Aktivität

3-Chloro-3-(4-chlorobenzyl)-3H-diazirine is a diazirine compound that has gained attention in chemical and biological research due to its unique structural properties and potential applications. This compound, characterized by its diazirine functional group and chlorinated aromatic moieties, exhibits notable reactivity, particularly under light exposure, which leads to the generation of reactive carbene intermediates. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C_9H_8Cl_2N_2

- Molecular Weight : Approximately 187.03 g/mol

- Key Features : The presence of chlorinated groups enhances the reactivity of the diazirine, making it suitable for applications requiring high reactivity under photolytic conditions.

The primary biological activity associated with this compound arises from its ability to generate carbene species upon photolysis. These reactive intermediates can engage in various reactions, including:

- Covalent Bond Formation : Carbenes can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids.

- Functionalization of Biomolecules : The reactivity allows for the modification of complex biomolecules, which can be crucial in drug development and biochemical studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzamidine with lithium chloride and sodium hypochlorite. The reaction pathway can be summarized as follows:

Case Study 1: Photoreactive Probes

Research indicates that diazirines, including this compound, serve as effective photoreactive probes in cellular studies. For instance, studies have demonstrated their use in tracing protein interactions within live cells through selective covalent labeling when exposed to light .

Case Study 2: Modification of Peptide Structures

In a study examining the substrate scope for diazirines, it was found that this compound could effectively modify tryptophan residues in peptides. This modification allowed for enhanced structural complexity and potential activity against various biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-3-phenyl-3H-diazirine | C_9H_8ClN_2 | Lacks chlorobenzyl substituent; simpler structure |

| 3-Chloro-3-(4-methoxyphenyl)-3H-diazirine | C_10H_10ClN_2O | Contains a methoxy group; different reactivity |

| 3-(4-Fluorophenyl)-3H-diazirine | C_9H_8ClFN_2 | Fluorinated aromatic ring; altered electronic properties |

The unique chlorinated structure of this compound enhances its reactivity compared to non-chlorinated analogs, making it particularly useful for applications requiring high reactivity under light activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.